2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC15822946
Molecular Formula: C8H8BrNO2S
Molecular Weight: 262.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrNO2S |
|---|---|
| Molecular Weight | 262.13 g/mol |
| IUPAC Name | 2-bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H8BrNO2S/c9-7-6(8(11)12)4-1-2-10-3-5(4)13-7/h10H,1-3H2,(H,11,12) |
| Standard InChI Key | ZWEISAWTUDEOAB-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC2=C1C(=C(S2)Br)C(=O)O |
Introduction
Chemical Characterization and Structural Properties
Molecular Identity
2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid (CAS No. VC15822946) belongs to the thienopyridine family, characterized by a bicyclic system merging thiophene and pyridine rings. The molecular formula is C₈H₈BrNO₂S, with a molecular weight of 262.13 g/mol. The IUPAC name reflects its substitution pattern: a bromine atom at position 2 and a carboxylic acid group at position 3 on the tetrahydrothieno[2,3-c]pyridine scaffold.
Physicochemical Properties
Critical physical properties include:
The compound’s solubility profile remains under investigation, but its carboxylic acid group suggests moderate polarity, enabling solubility in polar aprotic solvents like dimethylformamide (DMF) .
Synthetic Methodologies
Core Scaffold Construction
Synthesis typically begins with 4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride (CAS 28783-38-2), a precursor accessible via deprotection of tert-butoxycarbonyl (Boc)-protected intermediates . For example, Boc removal using hydrochloric acid in methanol yields the free base, which is subsequently functionalized .
Purification and Characterization
Post-synthetic purification involves silica gel chromatography (hexane/ethyl acetate gradients) and recrystallization . Structural confirmation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key spectral data include:
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¹H NMR (DMSO-d₆): δ 9.19 (s, 2H, NH), 7.09 (s, 1H, thiophene-H), 4.29–4.26 (m, 2H, pyridine-H) .
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IR (KBr): Peaks at 2630 cm⁻¹ (S– stretch) and 2220 cm⁻¹ (C≡N stretch) .
Biological and Pharmacological Relevance
Central Nervous System (CNS) Applications
The tetrahydrothienopyridine scaffold is structurally akin to prasugrel, a platelet inhibitor, and ticlopidine, an antiplatelet agent. Modifications at position 3 (carboxylic acid) could enhance blood-brain barrier permeability, positioning this compound as a candidate for neurodegenerative disease research.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key intermediate in synthesizing kinase inhibitors and GPCR modulators. Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylic acid facilitates amide bond formation .
Material Science
Thienopyridines’ conjugated π-systems make them candidates for organic semiconductors. The bromine and carboxylic acid substituents could tune electronic properties for use in organic field-effect transistors (OFETs) .
Future Research Directions
Pharmacokinetic Studies
Investigating absorption, distribution, metabolism, and excretion (ADME) properties is critical for drug development. In vitro assays using human liver microsomes could elucidate metabolic stability.
Targeted Synthesis
Developing enantioselective routes to access chiral derivatives may enhance biological specificity. Catalytic asymmetric hydrogenation or enzymatic resolution could achieve this .
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